molecular formula C15H15N5O2S B4503599 N-(4-methoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

N-(4-methoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No.: B4503599
M. Wt: 329.4 g/mol
InChI Key: IXVYLHWOUKWENB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxyphenyl group, a triazolopyridazine moiety, and a sulfanylacetamide linkage, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the methoxyphenyl group and the sulfanylacetamide linkage. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and thiols. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine moiety is known to interact with enzymes and receptors, modulating their activity. The sulfanylacetamide linkage may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to modulate key biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide: shares structural similarities with other triazolopyridazine derivatives and methoxyphenyl compounds.

    4-methoxyphenyl derivatives: These compounds often exhibit similar chemical reactivity and biological activities.

    Triazolopyridazine derivatives: Known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-10-17-18-13-7-8-15(19-20(10)13)23-9-14(21)16-11-3-5-12(22-2)6-4-11/h3-8H,9H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVYLHWOUKWENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
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N-(4-methoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
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N-(4-methoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
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N-(4-methoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
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N-(4-methoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
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N-(4-methoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

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